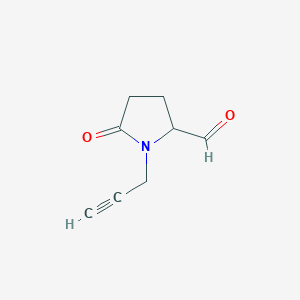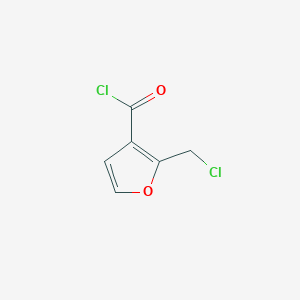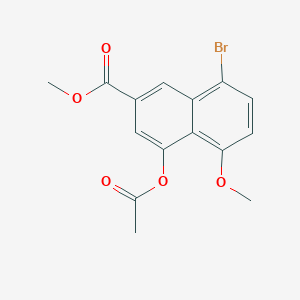
n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” is a synthetic organic molecule that features a pyrimidine core substituted with a thiophene ring and a phenyl ring linked to a pyrrolidine moiety via an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, and introducing the thiophene ring through a cross-coupling reaction.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through an etherification reaction using a suitable ethoxy linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound might be explored for its potential to act as an inhibitor or modulator of specific enzymes or receptors. This could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxy linker and pyrrolidine moiety could play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(4-(2-(Morpholin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- n-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the pyrrolidine moiety, in particular, may influence its pharmacokinetic and pharmacodynamic profile compared to similar compounds.
Propriétés
Formule moléculaire |
C20H22N4OS |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C20H22N4OS/c1-2-12-24(11-1)13-14-25-17-7-5-16(6-8-17)22-20-21-10-9-18(23-20)19-4-3-15-26-19/h3-10,15H,1-2,11-14H2,(H,21,22,23) |
Clé InChI |
YSPDJBUDMXBJSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)



![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
